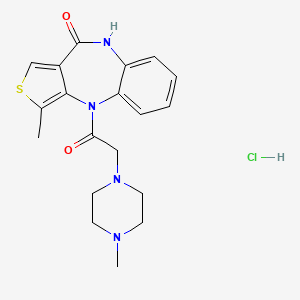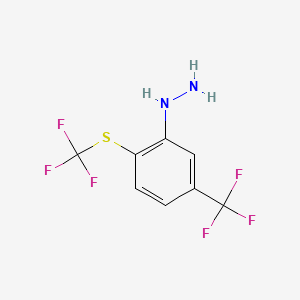
Telenzepine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Telenzepine hydrochloride is a thienobenzodiazepine compound that acts as a selective muscarinic M1 receptor antagonist. It is primarily used in the treatment of peptic ulcers due to its ability to inhibit gastric acid secretion . The compound is known for its atropisomeric nature, meaning it has a stereogenic C–N-axis, which contributes to its stability and activity .
Vorbereitungsmethoden
The synthesis of telenzepine hydrochloride involves several steps, starting with the formation of the thienobenzodiazepine core. This is typically achieved through a series of condensation and cyclization reactions. The final product is obtained by reacting the intermediate with hydrochloric acid to form the hydrochloride salt . Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Telenzepine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the thienobenzodiazepine core.
Wissenschaftliche Forschungsanwendungen
Telenzepine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving muscarinic receptor antagonists.
Biology: The compound is used to study the role of muscarinic receptors in various biological processes.
Industry: It is used in the development of new drugs targeting muscarinic receptors.
Wirkmechanismus
Telenzepine hydrochloride exerts its effects by selectively binding to muscarinic M1 receptors, thereby inhibiting the action of acetylcholine. This leads to a decrease in gastric acid secretion, making it effective in the treatment of peptic ulcers . The compound’s activity is primarily related to its (+)-isomer, which is significantly more active than the (–)-isomer .
Vergleich Mit ähnlichen Verbindungen
Telenzepine hydrochloride is often compared with other muscarinic receptor antagonists such as pirenzepine. While both compounds inhibit gastric acid secretion, this compound is found to be more potent and selective for the M1 receptor . Other similar compounds include atropine and scopolamine, which also act on muscarinic receptors but have different selectivity and potency profiles .
Eigenschaften
CAS-Nummer |
127519-18-0 |
|---|---|
Molekularformel |
C19H23ClN4O2S |
Molekulargewicht |
406.9 g/mol |
IUPAC-Name |
1-methyl-10-[2-(4-methylpiperazin-1-yl)acetyl]-5H-thieno[3,4-b][1,5]benzodiazepin-4-one;hydrochloride |
InChI |
InChI=1S/C19H22N4O2S.ClH/c1-13-18-14(12-26-13)19(25)20-15-5-3-4-6-16(15)23(18)17(24)11-22-9-7-21(2)8-10-22;/h3-6,12H,7-11H2,1-2H3,(H,20,25);1H |
InChI-Schlüssel |
XZVKOMOTDZLLDN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CS1)C(=O)NC3=CC=CC=C3N2C(=O)CN4CCN(CC4)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















